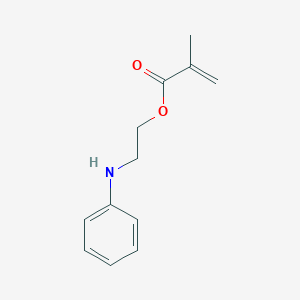

2-anilinoethyl 2-methylprop-2-enoate

Description

Propriétés

Numéro CAS |

19288-59-6 |

|---|---|

Formule moléculaire |

C12H15NO2 |

Poids moléculaire |

205.25 g/mol |

Nom IUPAC |

2-anilinoethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H15NO2/c1-10(2)12(14)15-9-8-13-11-6-4-3-5-7-11/h3-7,13H,1,8-9H2,2H3 |

Clé InChI |

UGCSBAYAYZNGRD-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCNC1=CC=CC=C1 |

SMILES canonique |

CC(=C)C(=O)OCCNC1=CC=CC=C1 |

Autres numéros CAS |

19288-59-6 |

Synonymes |

Methacrylic acid 2-anilinoethyl ester |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-anilinoethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 2-anilinoethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include heating the reactants under reflux to achieve the desired ester product.

Industrial Production Methods

Industrial production of methacrylic acid esters, including methacrylic acid, 2-anilinoethyl ester, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified . Catalytic processes using petrochemical feedstocks like ethylene, propylene, and isobutylene are also employed .

Analyse Des Réactions Chimiques

Types of Reactions

2-anilinoethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

2-anilinoethyl 2-methylprop-2-enoate has several applications in scientific research:

Chemistry: Used as a monomer in polymer synthesis for creating functional polymers.

Biology: Employed in the development of biomaterials for regenerative medicine.

Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of coatings, adhesives, and resins.

Mécanisme D'action

The mechanism of action of methacrylic acid, 2-anilinoethyl ester involves its interaction with biological molecules and pathways. In regenerative medicine, it promotes tissue regeneration by polarizing macrophages to a pro-regenerative state and generating insulin growth factor 1 (IGF-1) . This compound’s ester group can also undergo hydrolysis to release methacrylic acid, which further participates in biological processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares 2-anilinoethyl 2-methylprop-2-enoate with other methacrylate esters, emphasizing substituent groups, applications, and safety profiles:

Polymerization and Material Properties

- Photoactivity: The anilinoethyl group in 2-anilinoethyl 2-methylprop-2-enoate contributes to photoinduced patterning in azopolymer colloidal spheres, enabling applications in optical storage and sensors . In contrast, methyl methacrylate lacks inherent photoactivity but is valued for transparency and rigidity.

- Thermal Behavior: Copolymers containing 2-anilinoethyl 2-methylprop-2-enoate exhibit a glass transition temperature (Tg) of 89°C , lower than poly(methyl methacrylate) (PMMA, Tg ~105°C). This suggests reduced rigidity, likely due to the bulky anilinoethyl side chain.

- Hydrophilicity vs. Hydrophobicity: Esters like 2-hydroxyethyl 2-methylprop-2-enoate impart hydrophilicity (critical for contact lenses ), whereas butyl and isodecyl esters enhance hydrophobicity for coatings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-anilinoethyl 2-methylprop-2-enoate, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Synthesize 2-anilinoethanol via nucleophilic substitution between aniline and ethylene oxide under controlled pH (7–8) to avoid over-alkylation .

- Step 2 : Esterify 2-anilinoethanol with 2-methylprop-2-enoic acid using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane. Monitor progress via thin-layer chromatography (TLC) or FT-IR for ester bond formation (C=O stretch at ~1720 cm⁻¹).

- Optimization : Use a molar ratio of 1:1.2 (alcohol:acid) and reflux at 40–50°C for 6–8 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-anilinoethyl 2-methylprop-2-enoate?

- Analytical Workflow :

- NMR : ¹H NMR (δ 6.5–7.5 ppm for aniline protons; δ 5.8–6.3 ppm for methacrylate vinyl protons) and ¹³C NMR (ester carbonyl at ~165–170 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.

- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained. Key parameters: R-factor < 0.05, residual electron density < 0.3 eÅ⁻³ .

Q. How does hydrolytic stability of the ester group in 2-anilinoethyl 2-methylprop-2-enoate influence experimental design?

- Stability Assessment :

- Conduct accelerated hydrolysis studies in buffered solutions (pH 2–10) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm).

- Storage Recommendations : Store under inert gas (argon/nitrogen) at –20°C in amber vials to minimize light/oxidation .

Q. What safety protocols are essential when handling 2-anilinoethyl 2-methylprop-2-enoate in laboratory settings?

- Safety Measures :

- Use fume hoods for synthesis/purification. Occupational exposure limits (OELs): STEL ≤ 100 ppm for methacrylate derivatives.

- PPE: Nitrile gloves, safety goggles, and lab coats. Emergency procedures: Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can 2-anilinoethyl 2-methylprop-2-enoate be utilized in designing stimuli-responsive polymers?

- Application Strategy :

- Copolymerize with methyl methacrylate (MMA) via free-radical initiation (AIBN, 70°C). Adjust monomer ratios to tune glass transition temperature (Tg) using DSC.

- Functionalization : Introduce fluorinated side chains (e.g., perfluorinated sulfonamide groups) for hydrophobicity, as seen in analogous compounds .

Q. How should researchers address contradictory data in kinetic studies of 2-anilinoethyl 2-methylprop-2-enoate polymerization?

- Resolution Framework :

- Triangulation : Compare results from GPC, NMR, and rheometry. For example, discrepancies in molecular weight (GPC vs. MALDI-TOF) may arise from solvent-polymer interactions.

- Control Experiments : Replicate under inert conditions to exclude oxygen inhibition effects. Use deuterated solvents for in-situ NMR kinetic monitoring .

Q. What computational methods are suitable for modeling the electronic structure of 2-anilinoethyl 2-methylprop-2-enoate?

- Modeling Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict UV-Vis absorption (TD-DFT) and HOMO-LUMO gaps.

- Molecular Dynamics : Simulate polymer chain dynamics (AMBER force field) to assess steric effects from the anilino group .

Q. What environmental implications arise from the persistence of 2-anilinoethyl 2-methylprop-2-enoate derivatives in ecosystems?

- Ecotoxicology Assessment :

- Analyze biodegradation via OECD 301F test. Detect metabolites (e.g., aniline derivatives) using LC-MS/MS.

- Mitigation : Explore enzymatic hydrolysis (lipases) or ozonation for wastewater treatment .

Q. How can the compound’s bioactivity be evaluated against enzyme targets (e.g., proteases or kinases)?

- Screening Protocol :

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.